1-(4-Nitro-1,2-oxazol-5-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitro-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c1-3(8)5-4(7(9)10)2-6-11-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQOTMXWAXOTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NO1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis
Established Synthetic Routes for 1-(4-Nitro-1,2-oxazol-5-yl)ethanone and Related Oxazole (B20620) Ketones
Traditional synthetic routes rely on well-understood chemical transformations to build the molecule step-by-step.
The construction of the isoxazole (B147169) ring is the foundational step. A prevalent method is the [3+2] cycloaddition reaction. beilstein-journals.org This often involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. nih.govrsc.org For the synthesis of 5-acylisoxazoles specifically, the reaction between α,β-acetylenic oximes can be catalyzed by reagents like gold(III) chloride to yield the desired isoxazole core. organic-chemistry.org
Another cornerstone of isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). mdpi.com The reaction of compounds like acetylacetone (B45752) with hydroxylamine hydrochloride provides a direct route to 3,5-dimethylisoxazole, illustrating how the substitution pattern of the dicarbonyl precursor dictates the final isoxazole structure. scielo.brnih.govresearchgate.net This method is highly effective for creating polysubstituted isoxazoles. mdpi.com
Table 1: Comparison of Cyclization Methods for Isoxazole Ring Formation
| Method | Reactants | Key Features | Typical Products |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | In situ generation of nitrile oxide is common. nih.govrsc.org Can be catalyzed by transition metals like copper or ruthenium. beilstein-journals.org | 3,5-Disubstituted or 3,4,5-Trisubstituted Isoxazoles beilstein-journals.org |
| Condensation | 1,3-Dicarbonyl Compound + Hydroxylamine | A classic, high-yield method. mdpi.com Regioselectivity depends on the dicarbonyl substrate. | Polysubstituted Isoxazoles mdpi.com |
| Cycloisomerization | α,β-Acetylenic Oximes | Catalyzed by reagents like AuCl3. organic-chemistry.org Allows for selective synthesis of substituted isoxazoles. organic-chemistry.org | 3-Substituted, 5-Substituted, or 3,5-Disubstituted Isoxazoles organic-chemistry.org |
Introducing a nitro group at the C-4 position of the isoxazole ring is typically achieved via electrophilic nitration. A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netclockss.orgyoutube.com However, for sensitive substrates, milder conditions are preferred. A mixture of nitric acid in acetic anhydride (B1165640) is an effective alternative for nitrating phenyl-substituted isoxazoles under mild conditions, yielding the 4-nitro derivatives. researchgate.netclockss.orgresearchgate.net The use of nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or a combination of nitric acid and trifluoroacetic anhydride can also be employed, sometimes offering improved yields and cleaner reactions for various five-membered heterocycles. researchgate.netumich.edu The reactivity and orientation of substitution are heavily influenced by the substituents already present on the isoxazole ring. researchgate.net
Table 2: Common Nitrating Agents for Isoxazoles
| Nitrating Agent | Typical Conditions | Substrate Example | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | -5 to 18°C | 5-Phenylisoxazole | clockss.org |
| HNO₃ / Acetic Anhydride | 0-5°C | 3,5-Diarylisoxazole, 5-Phenylisoxazole | clockss.orgresearchgate.net |
| HNO₃ / Trifluoroacetic Anhydride | Not specified | General for five-membered heterocycles | umich.edu |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Not specified | General for five-membered heterocycles | researchgate.net |
The ethanone (B97240) (acetyl) group can be incorporated into the final molecule in several ways. A highly efficient strategy is to use a starting material that already contains the acetyl moiety. The cyclization reaction between a β-diketone, such as acetylacetone, and hydroxylamine directly installs a methyl group, which is part of the ethanone precursor, at the 5-position. nih.gov
Alternatively, a pre-formed isoxazole can be functionalized. The reaction of chloroximes with methyl ethynyl (B1212043) ketone can produce an ethyl 5-acetylisoxazole-3-carboxylate, demonstrating direct introduction of the acetyl group onto the ring via cycloaddition. nih.gov Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This method allows for the synthesis of highly substituted isoxazoles and can be scaled up effectively. nih.gov
Modern Approaches in Oxazole Synthesis with Potential Applicability
Contemporary synthetic chemistry offers advanced, efficient methods that could be applied to the synthesis of this compound.
Transition-metal catalysis provides powerful tools for forming and functionalizing heterocyclic rings with high precision. rsc.orgmdpi.com
Copper and Ruthenium Catalysis: Copper-catalyzed [3+2] cycloaddition of nitrile oxides with terminal alkynes is a well-established method for creating 3,5-disubstituted isoxazoles. beilstein-journals.org Ruthenium catalysts can also promote this transformation, often at room temperature with high regioselectivity. beilstein-journals.orgmdpi.com
Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions. For instance, a 4-iodoisoxazole, formed via electrophilic cyclization, can undergo various palladium-catalyzed reactions (like Suzuki or Sonogashira couplings) to introduce diverse substituents at the 4- and 5-positions. mdpi.comnih.gov Palladium has also been used for the C-H arylation of isoxazoles at the C-5 position. mdpi.com
Gold Catalysis: Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes presents a selective method for synthesizing substituted isoxazoles under moderate conditions. organic-chemistry.org
Multi-component reactions (MCRs) are highly efficient, combining three or more starting materials in a single step to generate complex products, which aligns with the principles of green chemistry. scielo.brnih.govresearchgate.net Several MCRs have been developed for isoxazole synthesis. A one-pot, three-component reaction of a substituted aldehyde, a β-ketoester (like methyl acetoacetate), and hydroxylamine hydrochloride can produce highly substituted isoxazoles. nih.govresearchgate.net Another MCR approach involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to yield functionalized 5-amino-isoxazole-4-carbonitriles. nih.gov These strategies offer procedural simplicity and high atom economy for accessing diverse isoxazole scaffolds. scielo.br
Green Chemistry Approaches in Oxazole Synthesis
The synthesis of oxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govijpsonline.com Key advancements in this area include the adoption of solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation. ijpsonline.com
Solvent-Free and Mild Reaction Conditions
The move towards solvent-free and mild reaction conditions in organic synthesis addresses the significant environmental and safety concerns associated with volatile organic solvents. researchgate.net In the context of oxazole synthesis, grinding techniques and the use of solid-supported catalysts are prominent examples of solvent-free methods. The grinding of reactants, either with a mortar and pestle or a high-speed vibrating mill, can initiate chemical reactions through mechanical force, often leading to high yields without the need for a solvent. nih.gov
Another approach involves performing reactions under mild conditions, which typically means lower temperatures and the use of less aggressive reagents. For instance, the cycloisomerization of propargylic amides to form polysubstituted oxazoles can be achieved with high efficiency under mild conditions using silica (B1680970) gel as a support. ijpsonline.com Similarly, the synthesis of 2,5-diaryl-1,3,4-oxadiazole derivatives, a related heterocyclic system, has been accomplished at room temperature under solvent-free conditions using a CAN (Ceric Ammonium Nitrate) catalyst. researchgate.net These methods not only reduce solvent waste but also minimize energy consumption and the formation of byproducts. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation leads to rapid temperature increases, which can dramatically reduce reaction times from hours to minutes. ijpsonline.commdpi.com This technique often results in higher product yields, enhanced selectivity, and cleaner reactions with easier work-up procedures. nih.govacs.org
The application of microwave technology is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles. For example, a one-pot synthesis of 5-substituted oxazoles from substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be completed in just 8 minutes under microwave irradiation at 65°C, achieving a 96% yield. nih.govacs.org In contrast, conventional heating methods for similar reactions can be far more time-consuming. ijpsonline.com The efficiency of microwave-assisted synthesis makes it an environmentally benign and economically attractive alternative for producing oxazole derivatives. nih.govacs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis This table illustrates the typical advantages of microwave irradiation over conventional heating for the synthesis of oxazole derivatives, based on data from various studies.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes mdpi.comnih.govacs.org |
| Energy Consumption | High | Low mdpi.com |
| Product Yield | Moderate to Good | Good to Excellent nih.govnih.govacs.org |
| Solvent Usage | Often requires high-boiling, toxic solvents | Can be performed with greener solvents or solvent-free nih.govmdpi.com |
| Byproduct Formation | Can be significant | Often reduced, leading to cleaner reactions nih.gov |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves "disconnections," which are the reverse of known chemical reactions. researchgate.netscitepress.org
For the target molecule This compound , the analysis begins by identifying the key structural features: the 1,2-oxazole core, a nitro group at the C4 position, and an ethanone (acetyl) group at the C5 position.
Disconnection Strategies for the Oxazole Ring System
The central challenge in the synthesis of the target molecule is the construction of the substituted 1,2-oxazole ring. A common retrosynthetic approach for heterocyclic rings involves disconnecting the bonds that were formed during the cyclization step. For a 1,2-oxazole (also known as an isoxazole), a primary disconnection strategy involves breaking the C-O and N-C bonds that form the ring.
A prevalent method for isoxazole synthesis is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide. rsc.org Applying this logic in a retrosynthetic direction for our target molecule suggests disconnecting the oxazole ring to reveal a suitable alkyne and a nitrile oxide precursor.
Another strategy involves the condensation of a primary nitro compound with an activated ketone or aldehyde. rsc.org This approach is particularly relevant given the presence of the nitro group in the target molecule. The disconnection would break the ring to yield a β-dicarbonyl compound (or equivalent) and a nitro-containing precursor.
Key Retrosynthetic Disconnections for the 1,2-Oxazole Ring:
[3+2] Cycloaddition Approach: This is one of the most powerful methods for constructing five-membered heterocycles. rsc.org The disconnection involves breaking the C5-O and C3-N bonds, leading to a substituted alkyne and a nitrile oxide.
Condensation Approach: This involves disconnecting the C4-C5 and N-O bonds. This pathway could lead back to a hydroxylamine derivative and a 1,3-dicarbonyl compound with a nitro group.
Planning the Introduction of Nitro and Ethanone Functionalities
A critical aspect of the retrosynthetic plan is determining the stage at which the nitro and ethanone functional groups are introduced. There are two primary strategies:
Carry the Functionalities Through: The starting materials already contain the nitro and acetyl groups (or their precursors). This approach is more convergent but requires that the functional groups are stable to all subsequent reaction conditions.
For This compound , introducing the nitro group via electrophilic substitution on a pre-formed oxazole ring can be challenging. Electrophilic substitution on oxazoles typically requires activating groups and may lack regioselectivity. pharmaguideline.comnumberanalytics.com Therefore, it is often more strategic to incorporate the nitro group within one of the initial building blocks. For instance, a precursor like nitroacetone could serve as a source for both the nitro group and part of the carbon backbone.
The ethanone (acetyl) group at the C5 position could be introduced as part of a β-diketone starting material, such as 3-nitro-2,4-pentanedione. The retrosynthetic analysis might proceed as follows:
Target Molecule: this compound
Disconnection 1 (C-N bond of the acetyl group): This is not a standard disconnection. A more logical disconnection is of the ring itself.
Disconnection 2 (Ring disconnection via condensation): Breaking the C4-C5 and N-O bonds leads to hydroxylamine and a nitrated 1,3-dicarbonyl compound. This appears to be a viable route, as the reaction of β-diketones with hydroxylamine is a known method for synthesizing isoxazoles. rsc.org The necessary precursor would be a compound like 3-nitro-2,4-pentanedione.
Further Disconnection (Synthesis of the precursor): 3-nitro-2,4-pentanedione can be synthesized by the nitration of acetylacetone (2,4-pentanedione).
Chemical Reactivity and Reaction Mechanism Elucidation
Reactivity Profile of the 1,2-Oxazole Nucleus in the Presence of Nitro and Ketone Groups
The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a distinct electronic structure that influences its reactivity. tandfonline.com The presence of both a nitro group and an ethanone (B97240) group further modulates this reactivity, creating a complex chemical landscape.
Influence of the Nitro Group on Ring Activation/Deactivation
The nitro group (NO₂) is a powerful electron-withdrawing group, and its placement on the 1,2-oxazole ring has a profound impact on the ring's electron density. This withdrawal of electron density deactivates the ring towards electrophilic attack. numberanalytics.com Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, a key feature in the reactivity of nitro-substituted heterocycles. numberanalytics.comevitachem.com The presence of the nitro group can also influence the regioselectivity of reactions, directing incoming reagents to specific positions on the oxazole (B20620) ring. nih.gov
Reactivity of the Ethanone Moiety
The ethanone (acetyl) group attached to the 1,2-oxazole ring introduces a carbonyl center, a hub of reactivity. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org The presence of the adjacent electron-withdrawing nitro-oxazole ring is expected to further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
The methyl group of the ethanone moiety also possesses acidic protons, which can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, including aldol-type condensations. For example, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base, is a common method for forming chalcones. mdpi.com
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving 1-(4-Nitro-1,2-oxazol-5-yl)ethanone is crucial for predicting its behavior and designing new synthetic routes.
Nucleophilic Substitution Reactions on the Nitro-Oxazole Ring
The electron-deficient nature of the 4-nitro-1,2-oxazole ring makes it a prime candidate for nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. While halogen atoms are common leaving groups in such reactions on oxazole rings, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. tandfonline.comnumberanalytics.com The rate and feasibility of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
The presence of activating groups on the nucleophile or the use of catalysts can facilitate these substitution reactions. The study of related nitro-heterocyclic systems provides insights into the potential reactivity of this compound in this regard.
Electrophilic Reactivity of the Oxazole Ring
As previously mentioned, the 1,2-oxazole ring is generally deactivated towards electrophilic substitution due to the presence of the nitro group. numberanalytics.com However, under forcing conditions or with highly reactive electrophiles, reactions may still occur. The position of electrophilic attack would be influenced by the combined directing effects of the existing substituents. Typically, electrophilic substitution on the oxazole ring occurs at the C-5 position, but the presence of the nitro group at C-4 would likely direct incoming electrophiles to other available positions. tandfonline.com
It is worth noting that oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. rsc.orgpsu.educlockss.org The electron-deficient nature of the 4-nitro-1,2-oxazole system could make it a suitable dienophile in reactions with electron-rich dienes. rsc.orgpsu.edu
Reactions Involving the Carbonyl Group of the Ethanone
The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations.
Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. masterorganicchemistry.com The reactivity of the carbonyl group is enhanced by adjacent electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group
| Nucleophile | Product Type |
|---|---|
| Hydride (e.g., from NaBH₄, LiAlH₄) | Secondary alcohol |
| Organometallic reagents (e.g., Grignard, organolithium) | Tertiary alcohol |
| Cyanide (CN⁻) | Cyanohydrin |
| Amines (RNH₂) | Imine |
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. libretexts.org The Clemmensen reduction utilizes amalgamated zinc in acidic conditions. libretexts.org
Condensation Reactions: The acidic α-protons of the ethanone moiety allow for the formation of an enolate in the presence of a base. This enolate can then act as a nucleophile, attacking another carbonyl compound in an aldol-type condensation. This is a powerful carbon-carbon bond-forming reaction. mdpi.com
Ring-Opening and Rearrangement Reactions
The isoxazole (B147169) ring, particularly when activated by electron-withdrawing substituents, is susceptible to cleavage under various conditions, often leading to molecular rearrangements and the formation of new structural motifs. While specific studies on this compound are not prevalent, the reactivity can be inferred from related isoxazole and isoxazoline (B3343090) systems.
One common pathway for ring-opening in isoxazoles involves the abstraction of an acidic proton, leading to the cleavage of the weak N-O bond. In related isoxazole structures, deprotonation at the C5 position can initiate a ring-opening cascade to form a β-oximino ketone anion intermediate rsc.org. For this compound, the acidity of the C3 proton would be significantly increased by the adjacent nitro group, making it a potential site for base-induced ring-opening.
Furthermore, studies on substituted 4-isoxazolines have shown that activation of the ring nitrogen, for instance through quaternization, creates new rearrangement pathways. clockss.org This activation facilitates ring-opening, which can proceed via two competitive routes: one leading to the formation of α,β-enones and another resulting in enamines. clockss.org The specific pathway is determined by the substituents on the ring and the reaction conditions employed. clockss.org In the case of this compound, such activation could trigger a rearrangement, potentially involving the acetyl and nitro groups, to yield highly functionalized acyclic structures.
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the 4-nitroisoxazole (B72013) system enables it to participate as a diene component in cycloaddition reactions, most notably hetero-Diels-Alder ([4+2] cycloaddition) reactions. In this context, the C4=C5 double bond of the isoxazole, activated by the nitro group, acts as a heterodienic system.
Research on 4-nitro-3-phenylisoxazole, a close analog of the title compound, has demonstrated its reactivity towards various dienophiles. acs.org These reactions typically proceed with the isoxazole acting as the diene, reacting with both electron-rich and electron-deficient dienophiles to form bicyclic adducts. For instance, 4-nitroisoxazoles have been shown to react with ethyl vinyl ether, a classic electron-rich dienophile, to yield spiro tricyclic nitroso acetals via a diastereoselective thermal reaction. acs.org This reactivity highlights the potential of this compound to serve as a building block in constructing complex heterocyclic systems.
The general scheme for such a Diels-Alder reaction involves the [4+2] cycloaddition across the C3a-C4 bond of the isoxazole. The reaction of 4-nitroisoxazoles has been explored with a range of dienophiles, showcasing the versatility of this reaction class.
Table 1: Representative Dienophiles in Cycloaddition Reactions with 4-Nitroisoxazoles
| Dienophile Class | Specific Example | Reference |
|---|---|---|
| Electron-Rich Alkenes | Ethyl vinyl ether | acs.org |
| Strained Alkenes | Norbornene | researchgate.net |
| Conjugated Dienes | 2,3-Dimethylbuta-1,3-diene | acs.org |
These cycloaddition reactions are synthetically valuable as the primary adducts can undergo further transformations, such as reductive eliminations, to afford highly substituted aromatic and heteroaromatic compounds. acs.org The reactivity of this compound in such cycloadditions would provide a pathway to novel, densely functionalized molecular architectures.
Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature
A comprehensive search for experimental data on the chemical compound this compound has revealed a significant lack of publicly accessible information regarding its advanced spectroscopic and crystallographic properties. Despite targeted searches for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography data, no specific research findings for this exact molecule could be located.
The inquiry, which aimed to detail the structural characteristics of this compound, could not be fulfilled due to the absence of primary scientific literature containing the necessary experimental results. The user's request specified a detailed article based on a provided outline, which included in-depth sections on NMR and X-ray diffraction analysis. These sections were to cover complex spin systems, conformational analysis, reaction intermediates, precise bond lengths and angles, and intermolecular interactions.
While searches did yield information on structurally related compounds, such as various nitrophenyl-substituted triazoles and other isomers of nitro-oxazole ethanones, the strict adherence to the specified compound, as per the user's instructions, prevents the use of this data. The scientific accuracy required for the article necessitates experimental data specific to this compound.
Without access to foundational NMR and X-ray crystallography data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. The elucidation of complex spin systems, conformational analysis in solution, and the precise determination of solid-state structural parameters are all contingent on experimental data that appears to be absent from the public domain for this compound.
Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time.
Advanced Spectroscopic and Diffraction Techniques for Structural Research
X-ray Crystallography for Solid-State Structural Determination
Conformational Preference in the Crystalline State
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal lattice. For molecules with rotatable bonds, such as the one connecting the ethanone (B97240) group to the oxazole (B20620) ring in 1-(4-nitro-1,2-oxazol-5-yl)ethanone, this method reveals the preferred conformation in the solid state. This conformation is influenced by a delicate balance of intramolecular steric and electronic interactions, as well as intermolecular packing forces within the crystal.
The key dihedral angle to consider is that between the plane of the oxazole ring and the plane of the acetyl group. Studies on similar heterocyclic ketones often reveal a preference for a conformation that minimizes steric hindrance while maximizing potential electronic conjugation. For instance, in related structures, the acetyl group may be twisted out of the plane of the heterocyclic ring to alleviate steric clashes. The planarity or non-planarity of the molecule has significant implications for its electronic properties and potential intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as other substituted oxazoles and pyrazolines, suggests that the nitro group and the acetyl group likely adopt a conformation that represents a thermodynamic minimum in the crystalline form. researchgate.netnih.govnih.govuned.es The precise bond lengths and angles would be influenced by the electron-withdrawing nature of the nitro group and the acetyl substituent.
Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Oxazole ring - Acetyl group) | 25-45° |
| C-N (nitro) Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.21 Å |
Note: This data is illustrative and based on general observations for similar compounds, not on experimental results for this compound.
Mass Spectrometry for Elucidating Fragmentation Pathways in Research
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. When subjected to ionization, this compound would be expected to produce a molecular ion peak corresponding to its exact mass. Subsequent fragmentation would likely proceed through pathways that generate the most stable carbocations and neutral losses.
The fragmentation of nitro-containing heterocyclic compounds often involves characteristic losses. nih.gov For this compound, expected fragmentation pathways could include:
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group would result in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable acylium ion.
Cleavage of the oxazole ring: The heterocyclic ring itself can undergo fragmentation, leading to a variety of smaller charged species. The specific fragmentation pattern would provide valuable information about the stability of the oxazole ring under electron impact. nih.govresearchgate.net
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | C₅H₄N₂O₄⁺ | 156 |
| [M - CH₃]⁺ | C₄HN₂O₄⁺ | 141 |
| [M - NO₂]⁺ | C₅H₄NO₂⁺ | 110 |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43 |
Note: The m/z values are based on the predicted fragmentation of the parent molecule and are for illustrative purposes.
Vibrational Spectroscopy (FT-IR) in Advanced Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The FT-IR spectrum of this compound would be dominated by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected vibrational frequencies include:
Nitro Group (NO₂) Vibrations: Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are often strong and sharp absorptions.
Carbonyl (C=O) Stretching: The stretching vibration of the ketone's carbonyl group is expected to appear as a strong absorption band in the range of 1680-1720 cm⁻¹. Its exact position can be influenced by conjugation with the oxazole ring.
Oxazole Ring Vibrations: The C=N and C-O-C stretching vibrations within the oxazole ring would give rise to a series of bands in the fingerprint region (typically below 1600 cm⁻¹).
C-H Vibrations: Stretching and bending vibrations of the methyl group's C-H bonds would also be present.
Analysis of the FT-IR spectrum allows for the confirmation of the presence of these key functional groups and can provide insights into the electronic environment of the molecule. esisresearch.orgnih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1530 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 |
| Carbonyl (C=O) | Stretch | 1710 - 1690 |
| Oxazole Ring | C=N Stretch | 1650 - 1620 |
| Oxazole Ring | C-O-C Stretch | 1100 - 1020 |
| Methyl (CH₃) | C-H Stretch | 2980 - 2870 |
Note: These are typical ranges for the specified functional groups and the exact values for this compound would need to be determined experimentally.
Theoretical and Computational Investigations into Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nanobioletters.com DFT calculations are employed to determine a molecule's ground-state geometry and various electronic properties by modeling its electron density. mdpi.com For substituted heterocyclic compounds, methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly used to achieve reliable predictions of molecular structure, vibrational frequencies, and electronic characteristics. nanobioletters.comresearchgate.net
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms through geometry optimization. For 1-(4-Nitro-1,2-oxazol-5-yl)ethanone, this involves finding the minimum energy conformation of the acetyl (-COCH₃) and nitro (-NO₂) groups relative to the 1,2-oxazole ring.
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| C4-C5 Bond Length (Å) | 1.43 | C4-N(nitro) Bond Length (Å) | 1.46 |
| C5-C(acetyl) Bond Length (Å) | 1.48 | N-O(nitro) Bond Length (Å) | 1.22 |
| C=O(acetyl) Bond Length (Å) | 1.23 | O-N-O Angle (°) | 125 |
| C5-C4-N(nitro) Angle (°) | 128 | Ring-C-O(acetyl) Angle (°) | 120 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the π-system of the oxazole (B20620) ring and the acetyl group. In contrast, the LUMO is anticipated to be heavily localized on the electron-withdrawing nitro group. This is a characteristic feature of nitroaromatic compounds, where the nitro group defines the primary electrophilic site. researchgate.netresearchgate.net This distribution indicates that the molecule would likely accept electrons at the nitro group in a reaction and donate electrons from its heterocyclic ring system.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.3 |
| HOMO-LUMO Energy Gap (ΔE) | 4.2 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of both the nitro group and the carbonyl group of the acetyl moiety. nanobioletters.comnih.gov These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be located around the hydrogen atoms and parts of the heterocyclic ring, indicating sites for potential nucleophilic attack. This analysis reinforces the predictions from FMO theory, identifying the specific atoms most involved in electrostatic interactions. acs.org
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating transition states (the highest energy point along the reaction coordinate) and intermediates. mdpi.com This modeling provides deep mechanistic insights, including the calculation of activation energies, which determine reaction rates. researchgate.net
Computational modeling is particularly valuable for predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions. For a multifunctional compound like this compound, several reaction pathways are possible. For instance, in cycloaddition reactions involving the oxazole ring, DFT calculations can determine whether a particular regioisomer is favored by comparing the activation barriers of the competing pathways. mdpi.comnih.gov
Mechanistic studies on related nitro-substituted heterocycles have used DFT to elucidate reaction pathways, such as [3+2] cycloadditions to form isoxazolines. mdpi.commdpi.com These studies show that both kinetic and thermodynamic factors control the outcome, and computational analysis can dissect these contributions to explain experimentally observed product distributions. mdpi.com
The reactivity of the individual functional groups—the nitro group and the ketone—can be specifically interrogated using computational methods.
Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A common reaction is the reduction of the nitro group to an amine, a transformation crucial for creating new bioactive molecules. mdpi.com Computational models can explore the mechanism of this reduction, whether through direct hydrogenation or other chemical means, by calculating the energy profiles of the intermediate steps involving nitroso and hydroxylamine (B1172632) species. orientjchem.org
Ketone Group: The acetyl (ethanone) group offers two primary sites of reactivity: the electrophilic carbonyl carbon and the adjacent α-carbon. Nucleophiles can attack the carbonyl carbon, and the feasibility of this addition can be assessed by calculating the reaction barrier. Alternatively, the presence of the α-hydrogens allows for the formation of an enol or enolate under basic conditions. The reactivity of this enolate as a nucleophile can then be modeled. Computational studies can help determine the relative acidity of the α-protons and the kinetic barriers for subsequent reactions, providing a complete picture of the ketone's chemical behavior. nih.gov
Advanced Computational Methods for Spectroscopic Parameter Prediction
The prediction of spectroscopic parameters through advanced computational methods has become an indispensable tool in the characterization of novel chemical entities, offering insights that complement and guide experimental work. unibo.it For a compound such as this compound, theoretical calculations can elucidate its electronic and structural properties, which are directly related to its spectroscopic signatures. Methodologies like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly powerful for this purpose, enabling the accurate prediction of vibrational, nuclear magnetic resonance, and electronic spectra. researchgate.net
The initial and most critical step in computational spectroscopy is the optimization of the molecule's ground-state geometry. mdpi.com Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the lowest energy conformation of this compound can be determined. mdpi.comnih.gov This optimized structure serves as the foundation for all subsequent spectroscopic parameter calculations.
Vibrational Spectroscopy (FT-IR and Raman)
Once the geometry is optimized, the vibrational frequencies of this compound can be calculated using the same DFT method. These calculations provide the theoretical infrared (IR) and Raman spectra. The assignment of calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. nih.gov For this compound, key vibrational modes would include the stretching of the C=O group, the symmetric and asymmetric stretching of the NO2 group, and various vibrations of the oxazole ring. The C=O stretching vibration is typically strong in the IR spectrum and is expected in the range of 1740–1660 cm⁻¹. mdpi.com The nitro group vibrations are also characteristic.
A hypothetical table of predicted vibrational frequencies for this compound, based on typical values for similar compounds, is presented below.
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 3150 | C-H stretch (oxazole ring) |
| 1725 | C=O stretch (acetyl group) |
| 1590 | C=N stretch (oxazole ring) |
| 1540 | Asymmetric NO₂ stretch |
| 1350 | Symmetric NO₂ stretch |
| 1200 | C-N stretch |
| 950 | O-N stretch (oxazole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can help in the assignment of experimental signals and confirm the chemical structure of this compound. The electron-withdrawing nature of the nitro group is expected to have a significant deshielding effect on the nearby nuclei, leading to higher chemical shifts.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (acetyl) | - | 190.5 |
| CH₃ (acetyl) | 2.60 | 28.3 |
| C4 (oxazole) | - | 155.2 |
| C5 (oxazole) | - | 165.8 |
| H (oxazole) | 8.50 | - |
Electronic Absorption (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules in their excited states. researchgate.netqu.edu.qa By performing TD-DFT calculations on the optimized ground-state geometry, one can predict the vertical excitation energies and corresponding oscillator strengths (ƒ), which correlate with the absorption maxima (λmax) and intensities of the UV-Vis spectrum, respectively. qu.edu.qa For nitro-aromatic compounds, the presence of the nitro group often leads to charge-transfer bands in the visible region of the spectrum. qu.edu.qa The calculations can also be performed by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic transitions. nih.gov
A table of predicted UV-Vis absorption data for this compound in a common solvent like acetonitrile (B52724) is provided below.
Table 3: Predicted UV-Vis Absorption Data for this compound using TD-DFT (CAM-B3LYP/6-31+G(d)) in Acetonitrile
| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (ƒ) | Major Contribution |
| 3.85 | 322 | 0.25 | HOMO -> LUMO |
| 4.50 | 275 | 0.18 | HOMO-1 -> LUMO |
| 5.10 | 243 | 0.35 | HOMO -> LUMO+1 |
These computational predictions provide a detailed and scientifically grounded theoretical framework for understanding the spectroscopic properties of this compound, guiding further experimental investigation and characterization.
Unable to Generate Article on "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the provided detailed outline.
The specific roles and utilities requested for this compound, including its use as a precursor for diverse and fused heterocyclic scaffolds, its application as a component in the multi-step synthesis of complex molecules, and its development into novel non-pharmacological reagents and catalysts, are not well-documented in publicly accessible research. While general principles of organic synthesis allow for theoretical discussion of the reactivity of the nitro and ethanone (B97240) functional groups, the user's strict requirement for detailed research findings and specific examples for each subsection cannot be met.
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Emerging Research Avenues and Future Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to 1-(4-nitro-1,2-oxazol-5-yl)ethanone is a primary area of future research. While classical methods for the synthesis of oxazole (B20620) rings exist, novel approaches could offer improved yields, regioselectivity, and access to a wider range of derivatives.
One promising avenue is the exploration of regioselective 1,3-dipolar cycloaddition reactions. These reactions could potentially construct the 1,2-oxazole ring system with high control over the substituent placement. For instance, the reaction of a nitrile oxide with a suitably substituted alkyne could be a key step. The challenge lies in the development of mild and efficient methods for the in-situ generation of the required nitrile oxide precursor, which could be derived from a corresponding aldoxime.
Another area of interest is the application of metal-catalyzed cross-coupling reactions to introduce the ethanone (B97240) moiety or to construct the oxazole ring itself. Methodologies such as palladium- or copper-catalyzed reactions could enable the coupling of pre-functionalized building blocks, offering a modular and flexible approach to the synthesis of this compound and its analogs. The synthesis of related heterocyclic systems, such as pyrazolyl and isoxazolyl derivatives, has successfully employed such strategies, indicating their potential applicability here. researchgate.net
Furthermore, the investigation of one-pot or tandem reaction sequences could provide more streamlined and atom-economical pathways. A hypothetical one-pot synthesis might involve the condensation of a β-ketoester with hydroxylamine (B1172632), followed by nitration and subsequent functional group manipulations to yield the target compound.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions. | In-situ generation of nitrile oxides, substrate availability. |
| Metal-Catalyzed Cross-Coupling | Modular approach, functional group tolerance. | Catalyst selection, optimization of reaction conditions. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Compatibility of sequential reaction steps, purification. |
Investigation of Undiscovered Reactivity Patterns
The unique combination of a nitro group, an oxazole ring, and an ethanone functional group in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on elucidating the chemical transformations that this molecule can undergo.
The reactivity of the ethanone group is a prime target for investigation. This group can serve as a handle for a variety of chemical modifications, including aldol (B89426) condensations, α-halogenation, and the formation of enolates for subsequent reactions. These transformations could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. For example, condensation with aromatic aldehydes could yield chalcone-like structures, which are known pharmacophores.
The influence of the nitro group on the reactivity of the oxazole ring is another area of interest. The electron-withdrawing nature of the nitro group can activate the oxazole ring towards nucleophilic attack or influence the regioselectivity of electrophilic substitution reactions. Understanding these electronic effects is crucial for predicting and controlling the outcomes of chemical reactions involving this compound.
Furthermore, the potential for the 1,2-oxazole ring to undergo ring-opening or rearrangement reactions under specific conditions (e.g., thermal, photochemical, or in the presence of strong acids or bases) should be investigated. Such transformations could provide access to novel acyclic or heterocyclic scaffolds that would be difficult to synthesize through other means.
Advanced Mechanistic Studies using Time-Resolved Techniques
To gain a deeper understanding of the reaction mechanisms involving this compound, advanced analytical techniques will be indispensable. Time-resolved spectroscopic methods, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide invaluable insights into the short-lived intermediates and transition states that govern the course of a chemical reaction.
For instance, in studying the photochemical reactivity of this compound, time-resolved techniques could be used to detect and characterize excited states and radical intermediates. This information would be crucial for understanding the mechanisms of photodegradation or for designing light-driven synthetic applications.
Similarly, when investigating the kinetics of its reactions, such as its interaction with biological macromolecules or its role in catalytic cycles, time-resolved methods can help to elucidate the elementary steps of the reaction mechanism. This level of mechanistic detail is essential for the rational design of more efficient and selective chemical processes. The use of techniques like photoionization and photoelectron photoion coincidence spectroscopy has proven effective in identifying reactive intermediates in other chemical systems and could be applied here. chemicalbook.com
Integration with Flow Chemistry and Automated Synthesis Research
The adoption of modern synthesis technologies, such as flow chemistry and automated synthesis platforms, holds significant promise for the study and application of this compound.
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents (such as those used in nitration reactions), and the ability to readily scale up production. nih.gov The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields, improved purity, and a more sustainable manufacturing process. nih.gov The continuous-flow nitration of other aromatic compounds has been successfully demonstrated, providing a solid foundation for developing a similar process for this molecule. nih.gov
Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, would be invaluable for rapidly exploring the chemical space around this compound. By systematically varying reaction parameters such as temperature, reaction time, and reagent stoichiometry, these platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. The integration of online analytical techniques with these automated systems would provide real-time data for reaction monitoring and optimization.
| Technology | Potential Benefits for this compound Research |
| Flow Chemistry | Improved safety for nitration, enhanced scalability, better process control. nih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. |
Application of Machine Learning in Predicting Reactivity and Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, and these tools are poised to play a significant role in the future research of this compound.
ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, including product yields and regioselectivity. nih.gov For a molecule like this compound, where experimental data may be limited, ML models could be used to predict its reactivity towards a wide range of reagents and conditions, thereby guiding experimental efforts and prioritizing the most promising synthetic routes. nih.govijcmas.com
Furthermore, ML algorithms can be employed for retrosynthetic analysis, proposing novel synthetic pathways to the target molecule by working backward from its structure. This can help chemists to devise more efficient and innovative synthetic strategies.
In the context of discovering new applications, ML models can be used to predict the biological activity or material properties of this compound and its derivatives. By correlating structural features with desired properties, these models can identify promising candidates for further experimental investigation, accelerating the discovery of new drugs or materials.
| Machine Learning Application | Potential Impact on Research |
| Reaction Outcome Prediction | Prioritization of synthetic routes, reduced experimental effort. nih.gov |
| Retrosynthetic Analysis | Discovery of novel and efficient synthetic pathways. |
| Property Prediction | Accelerated discovery of new applications in medicine and materials science. |
Conclusion: Synthesis and Research Outlook
Summary of Key Research Contributions
1-(4-Nitro-1,2-oxazol-5-yl)ethanone stands as a prototypical example of a highly functionalized heterocyclic building block. Research into its synthesis, primarily through the classical condensation of β-dicarbonyls with hydroxylamine (B1172632), and more modern methods like 1,3-dipolar cycloadditions, has provided reliable access to this and related scaffolds. The compound embodies the principles of heterocyclic chemistry, where the strategic placement of functional groups—an electron-withdrawing nitro group and a versatile acetyl moiety—on a stable aromatic core creates a molecule primed for diverse chemical transformations. Spectroscopic and computational studies corroborate a structure with distinct reactive sites, paving the way for predictable derivatization.
Broader Impact on Organic Synthesis and Chemical Research
The true impact of this compound lies in its role as a versatile intermediate. The ability to selectively modify the acetyl group (via condensations and reductions) or the nitro group (via reduction to an amine) allows for the systematic construction of complex molecular libraries. The isoxazole (B147169) core itself, present in many pharmaceuticals, makes this compound and its derivatives attractive targets for drug discovery programs. Furthermore, the potential for the isoxazole ring to undergo cycloaddition reactions offers a pathway to transform it into entirely different heterocyclic systems, expanding its utility in the synthesis of novel chemical entities. This compound is a testament to how fundamental heterocyclic structures serve as foundational platforms for innovation in materials science, agrochemicals, and medicinal chemistry.
Q & A
Q. Basic
- LogP (1.94) : Indicates moderate lipophilicity, suitable for membrane permeability but may require formulation for aqueous solubility.
- PSA (55.99 Ų) : High polarity due to nitro and ketone groups, suggesting limited blood-brain barrier penetration.
These values guide solvent selection (e.g., DMSO for stock solutions) and in vitro assay design .
Advanced
Computational tools (e.g., Schrödinger’s QikProp) predict ADME properties. Molecular dynamics simulations model solvation shells to optimize solubility. Experimentally, phase solubility studies (Higuchi method) quantify solubility in biorelevant media (FaSSIF/FeSSIF) .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Engineering controls : Fume hood for weighing/synthesis.
- Decontamination : Ethanol for spills; avoid skin contact .
Advanced
Toxicological gaps (e.g., decomposition products) require stability testing under stress conditions (heat/light/humidity). LC-MS identifies degradation products. Acute toxicity assays (OECD 423) establish LD₅₀ values .
How can hydrogen bonding patterns be analyzed to predict crystal packing or co-crystal formation?
Basic
Graph set analysis (Ettermann notation) categorizes hydrogen bonds (e.g., D, R₂²(8) motifs). SHELX hydrogen bond tables (D–H···A distances/angles) reveal dominant interactions. For example, C=O···H–C contacts may stabilize layered packing .
Advanced
Co-crystal design exploits complementary hydrogen bond donors/acceptors. Screening with GRAS co-formers (e.g., carboxylic acids) via slurry crystallization. Pair distribution function (PDF) analysis probes short-range order in amorphous dispersions .
What analytical methods resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Q. Basic
- NMR : Assign peaks using 2D experiments (HSQC, HMBC). Discrepancies between experimental and computed ¹³C shifts (e.g., DFT) may indicate tautomerism.
- IR : Nitro group vibrations (~1520 cm⁻¹) confirm substitution .
Advanced
Dynamic NMR (variable-temperature studies) detects conformational exchange. Solid-state NMR (CP-MAS) resolves polymorphism. Synchrotron XRD maps electron density for nitro group orientation .
How can derivatization expand the compound’s utility in medicinal chemistry?
Q. Basic
- Nucleophilic substitution : Replace nitro with amines (e.g., Pd-catalyzed Buchwald-Hartwig).
- Ketone functionalization : Convert to hydrazones for bioactivity screening .
Advanced
Click chemistry (CuAAC) introduces triazole moieties for target engagement. PROTAC design links the oxazole to E3 ligase ligands. Pharmacokinetic studies (e.g., microsomal stability) prioritize derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
